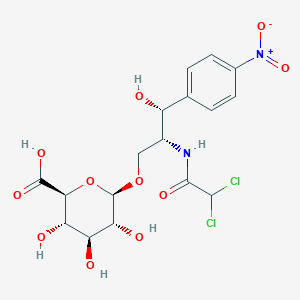![molecular formula C29H36N4O4S B134500 N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide CAS No. 1114543-47-3](/img/structure/B134500.png)
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide is a chemical compound known for its role as an intermediate in the synthesis of rabeprazole, a proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD). This compound is characterized by its complex structure, which includes a pyridine ring substituted with a methoxypropoxy group and a methyl group, linked to a rabeprazole sulfide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the preparation of the pyridine intermediate, which is achieved through the alkylation of 3-methyl-2-pyridinemethanol with 3-methoxypropyl bromide under basic conditions.
Coupling Reaction: The pyridine intermediate is then coupled with rabeprazole sulfide using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified through recrystallization or chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors allows for precise control over reaction conditions, leading to higher efficiency and reduced reaction times.
Automated Purification: Industrial production often employs automated purification systems, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form the corresponding sulfoxide, which is a key step in the synthesis of rabeprazole.
Reduction: Reduction reactions can convert the sulfoxide back to the sulfide form.
Substitution: The methoxypropoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, often in the presence of a catalyst like vanadium haloperoxidase.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and strong bases like sodium hydride are typically employed.
Major Products
Oxidation: The major product is the sulfoxide derivative.
Reduction: The major product is the original sulfide compound.
Substitution: Various alkoxy-substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of rabeprazole and other related compounds.
Biology: Studies on its biological activity help in understanding the pharmacokinetics and pharmacodynamics of proton pump inhibitors.
Medicine: Research focuses on its potential therapeutic effects and its role in the treatment of acid-related disorders.
Industry: It is used in the pharmaceutical industry for the large-scale production of rabeprazole.
Wirkmechanismus
The mechanism of action of N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide involves its conversion to rabeprazole, which inhibits the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition reduces gastric acid secretion, providing relief from acid-related conditions. The molecular targets include the proton pump enzyme, and the pathways involved are related to the regulation of gastric acid secretion.
Vergleich Mit ähnlichen Verbindungen
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide is unique due to its specific structure and role as an intermediate in rabeprazole synthesis. Similar compounds include:
Omeprazole Sulfide: Another intermediate used in the synthesis of omeprazole, a different proton pump inhibitor.
Lansoprazole Sulfide: Used in the synthesis of lansoprazole, another proton pump inhibitor with a similar mechanism of action.
Esomeprazole Sulfide: An intermediate in the synthesis of esomeprazole, the S-enantiomer of omeprazole.
These compounds share similar chemical properties and mechanisms of action but differ in their specific structures and pharmacokinetic profiles.
Eigenschaften
IUPAC Name |
1-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O4S/c1-21-24(30-13-11-27(21)36-17-7-15-34-3)19-33-26-10-6-5-9-23(26)32-29(33)38-20-25-22(2)28(12-14-31-25)37-18-8-16-35-4/h5-6,9-14H,7-8,15-20H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULGRACUPORTPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2SCC4=NC=CC(=C4C)OCCCOC)OCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648984 |
Source


|
| Record name | 1-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}-2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114543-47-3 |
Source


|
| Record name | 1-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}-2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B134448.png)

